N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O5/c1-28-17(16-10-12-4-2-3-5-15(12)29-16)11-24-18(26)19(27)25-13-6-8-14(9-7-13)30-20(21,22)23/h2-10,17H,11H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZKNQUTTVXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzofuran ring One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core
The trifluoromethoxyphenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the trifluoromethoxyphenyl group with a halogenated intermediate of the benzofuran compound in the presence of a palladium catalyst . The final step involves the formation of the ethanediamide linkage through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions to improve yield and reduce reaction times. Additionally, the use of automated systems for the purification and isolation of intermediates can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-benz
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20F3N3O3
- Molecular Weight : 385.37 g/mol
- CAS Number : [Not available in provided sources]
This compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.
1. Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor effects. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzofuran A | MCF-7 (breast) | 5.0 | Apoptosis induction |
| Benzofuran B | A549 (lung) | 7.5 | Cell cycle arrest |
2. Anti-inflammatory Properties
Benzofuran derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of benzofuran compounds have been documented in various studies. For instance, this compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives:
- A study published in Pharmaceutical Biology highlighted the synthesis of novel benzofuran derivatives and their evaluation against cancer cell lines, showing promising results for compounds structurally related to this compound .
- In another investigation, researchers assessed the anti-inflammatory effects of benzofuran compounds in animal models, finding a reduction in paw edema in rats treated with these derivatives .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many benzofuran derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Modulation of Apoptotic Pathways : These compounds may enhance apoptotic signaling through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following ethanediamide derivatives share structural motifs with the target compound but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Observations :
- Benzofuran vs.
- Trifluoromethoxy Group : This substituent is shared with and , enhancing metabolic resistance compared to methoxy () or chlorophenylsulfonyl () groups.
- Amide Linker Modifications : The methoxyethyl spacer in the target compound may confer better solubility than the bithiophene-ethyl chain in .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- Benzofuran protons (δ 6.8–7.5 ppm) and trifluoromethoxyphenyl signals (δ 7.2–7.6 ppm) resemble those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
